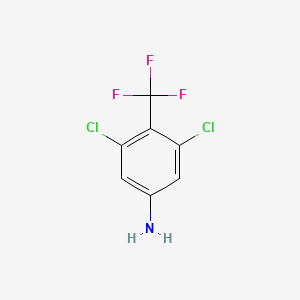

3,5-Dichloro-4-(trifluoromethyl)aniline

描述

Nomenclature and Synonyms in Scholarly Literature

In academic and commercial literature, 3,5-Dichloro-4-(trifluoromethyl)aniline is identified by a variety of names and codes, which are essential for accurate database searches and clear scientific communication. The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is this compound. britannica.comnih.gov It is also commonly referred to as 3,5-Dichloro-4-(trifluoromethyl)benzenamine and 4-Amino-2,6-dichlorobenzotrifluoride. britannica.comnih.gov

For unambiguous identification, the Chemical Abstracts Service (CAS) has assigned the number 496052-55-2 to this compound. britannica.comnih.gov Other identifiers include the MDL number MFCD03788476 and the PubChem CID 2779073. britannica.comwikipedia.org

Interactive Table: Nomenclature and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonym | 3,5-Dichloro-4-(trifluoromethyl)benzenamine |

| Synonym | 4-Amino-2,6-dichlorobenzotrifluoride |

| CAS Number | 496052-55-2 |

| PubChem CID | 2779073 |

| MDL Number | MFCD03788476 |

| Molecular Formula | C₇H₄Cl₂F₃N |

| Molecular Weight | 230.01 g/mol |

| InChIKey | LOVGLWZIYWMBLT-UHFFFAOYSA-N |

Historical Context of Research on Halogenated Anilines and Trifluoromethyl Compounds

The study of anilines, first isolated in 1826 from the distillation of indigo, has a rich history intertwined with the development of the synthetic dye industry in the mid-19th century. britannica.comwikipedia.orgresearchgate.net The ability to introduce various functional groups onto the aniline (B41778) ring, including halogens, greatly expanded their utility. Early methods for producing halogenated anilines often involved direct halogenation, though these reactions required careful control to achieve the desired substitution patterns. tandfonline.com Research into the mechanisms of aniline chlorination has been ongoing for decades, with evidence for the existence of N-chloro intermediates being presented in the 1960s. acs.org The development of new synthetic methods, such as copper-mediated coupling of aryl halides with amines reported by Ullman over a century ago, provided more controlled routes to these compounds. researchgate.net

Parallel to the advancements in aniline chemistry, the introduction of the trifluoromethyl group into organic molecules began to attract significant attention in the 20th century. This interest was driven by the unique properties conferred by this group, which were found to be highly beneficial in the development of pharmaceuticals and agrochemicals. nih.gov The combination of these two areas of research—the well-established chemistry of halogenated anilines and the emerging importance of trifluoromethylated compounds—led to the synthesis and investigation of molecules like this compound.

Significance of the Trifluoromethyl Group in Chemical Design

Furthermore, the trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. nih.gov This means it can replace these groups without dramatically altering the molecule's size, allowing for fine-tuning of its biological activity. The introduction of a trifluoromethyl group can also enhance a molecule's metabolic stability by blocking sites that are susceptible to oxidative metabolism. smolecule.com Additionally, it can increase the lipophilicity (the ability to dissolve in fats and lipids) of a compound, which can improve its absorption and distribution within a biological system. smolecule.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its role as a key intermediate in the synthesis of more complex, biologically active molecules. Its specific substitution pattern makes it a valuable building block for creating a range of derivatives with applications in various fields.

One of the most notable applications of this compound is in the agrochemical industry. It is a crucial precursor in the synthesis of the broad-spectrum insecticide Fipronil (B1672679). google.com The synthesis of Fipronil and other pyrazole-based insecticides often utilizes 2,6-dichloro-4-trifluoromethylaniline, a synonym for the title compound, highlighting its industrial importance. sfdchem.com

In the realm of medicinal chemistry, substituted anilines are fundamental components of many drug candidates. For instance, dichloro aniline derivatives have been used in the synthesis of novel pyrazole (B372694) compounds that exhibit potent activity against drug-resistant bacteria. researchgate.netacs.org While these studies may not have used this compound specifically, they demonstrate a common research trajectory for this class of compounds. The unique combination of chloro and trifluoromethyl groups in this compound makes it an attractive starting material for the development of new therapeutic agents. For example, similar halogenated anilines have been employed in the creation of GABAA receptor modulators with potential antiepileptic efficacy. acs.org

The compound also serves as a valuable starting material in synthetic organic chemistry for the creation of various heterocyclic compounds. Its reactive amine group allows for a wide range of chemical transformations, making it a versatile tool for chemists exploring new molecular architectures with potential applications in materials science and other areas of chemical research. smolecule.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dichloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVGLWZIYWMBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381261 | |

| Record name | 3,5-dichloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496052-55-2 | |

| Record name | 3,5-dichloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3,5-Dichloro-4-(trifluoromethyl)aniline

The nomenclature for this compound can vary, with this compound and 2,6-Dichloro-4-(trifluoromethyl)aniline (B1295278) being used interchangeably in scientific literature and patents to refer to the same structure (CAS No. 24279-39-8). chemicalbook.comnih.gov This article will use the names as they appear in the cited source documents.

A prominent industrial method involves a two-step process starting from p-Chlorobenzotrifluoride. google.com The initial step is a halogenation reaction where p-Chlorobenzotrifluoride is chlorinated to produce key intermediates. This is followed by an ammoniation step to introduce the aniline (B41778) functional group. google.com

The process can be summarized as:

Halogenation: p-Chlorobenzotrifluoride is subjected to ring chlorination using chlorine gas in the presence of a catalyst, typically a mixture of powdered iron and anhydrous ferric chloride. google.com This reaction yields a mixture of chlorinated products, including 3,4-Dichlorobenzotrifluoride (B146526) and the crucial intermediate, 3,4,5-Trichlorobenzotrifluoride. google.com

Ammoniation: The 3,4,5-Trichlorobenzotrifluoride intermediate is then reacted with a high concentration of ammonia (B1221849) water under elevated temperature and pressure. google.com This step substitutes a chlorine atom with an amino group to form the final product, 2,6-dichloro-4-trifluoromethyl-aniline. google.com

This route is valued for its use of readily available starting materials and for providing a direct pathway to the desired product. google.com

Another established pathway begins with benzene (B151609) derivatives that are already substituted with chlorine and a trifluoromethyl group. A common starting material for such a process is 3,4,5-trichloro-benzotrifluoride, which undergoes ammonolysis in the presence of ammonia and alkaline fluorides, such as lithium fluoride (B91410), at high temperatures to yield 2,6-Dichloro-4-trifluoromethylaniline. googleapis.com

An alternative multi-step variation starts with the commercially available p-chlorobenzotrifluoride, which is first selectively chlorinated to produce 3,4-dichlorobenzotrifluoride with high yield and purity. googleapis.com This intermediate is then aminated. The resulting 2-chloro-4-trifluoromethylaniline is subsequently subjected to a final chlorination step to introduce the second chlorine atom at the desired position, yielding 2,6-dichloro-4-trifluoromethyl aniline. googleapis.com This sequential approach allows for greater control over the regioselectivity of the halogenation.

Syntheses based on 4-chlorotrifluoromethylbenzene (p-chlorobenzotrifluoride) that involve distinct amination and chlorination steps are fundamental. One approach involves the direct high-pressure amination of p-chlorobenzotrifluoride to form 4-trifluoromethyl-aniline, which is then subjected to ring chlorination to produce the final dichlorinated product. google.com However, this direct amination often requires drastic conditions, including high temperatures and pressures with a cuprous chloride and potassium fluoride catalyst system, and can suffer from low conversion rates and yields, making it challenging for industrial application. google.comgoogle.com

A more industrially viable process, as described in patent literature, involves a sequence of chlorination followed by amination and then further chlorination. googleapis.com Specifically, 4-chlorotrifluoromethylbenzene is first chlorinated to 3,4-dichlorobenzotrifluoride. This is followed by amination to produce 2-chloro-4-trifluoromethylaniline, which is finally chlorinated with an agent like sulfuryl chloride to obtain 2,6-dichloro-4-trifluoromethylaniline. googleapis.com This multi-step pathway circumvents the challenges of direct amination while maintaining control over the synthesis. chemicalbook.comsfdchem.com

While various methods exist for trifluoromethylation in organic synthesis, a specific, well-documented route for the production of this compound commencing from N-acetylaniline and bromotrifluoromethane (B1217167) is not prominently featured in major patented or established industrial processes. The primary and most economically viable routes rely on building the molecule from precursors that already contain the trifluoromethyl group, such as p-chlorobenzotrifluoride. google.comgoogleapis.comgoogle.com

Advanced Synthetic Techniques and Industrial Relevance

The efficiency of the synthesis of 2,6-dichloro-4-trifluoromethylaniline is highly dependent on the precise control of reaction parameters. The main industrial challenge is often the formation of undesired isomers, which necessitates tedious separation processes like fractionation and crystallization. googleapis.com

Key parameters that are controlled include:

Temperature: In the halogenation of p-Chlorobenzotrifluoride, the temperature is maintained between 60°C and 120°C. For the subsequent ammoniation of 3,4,5-Trichlorobenzotrifluoride, the temperature is raised significantly to a range of 155°C to 178°C. google.com In other described methods, ammonolysis is carried out at temperatures as high as 250°C. googleapis.com

Pressure: The ammoniation step is conducted under superatmospheric pressure, typically ranging from 8.0 MPa to 13.0 MPa (approximately 80-130 atmospheres). google.com

Catalysts and Reagents: The choice of catalyst is crucial for directing the reaction. A combination of powdered metal iron and anhydrous ferric chloride is used for the initial chlorination step. google.com For amination reactions, catalysts can include copper compounds and alkali metal halides. googleapis.comgoogle.com The molar ratio of reactants, such as the ratio of 3,4,5-Trichlorobenzotrifluoride to ammonia, is also carefully controlled; an optimal ratio can significantly increase the yield of the target product to over 70%. google.com

Solvents: While some processes aim to be solvent-free by using ammonia water as the reaction medium, others employ solvents like N-methylpyrrolidone (NMP) or dichloroethane to facilitate the reaction, particularly during chlorination with agents like sulfuryl chloride. google.comgoogleapis.com

By optimizing these conditions, manufacturers can achieve high conversion and selectivity. For instance, one patented process reports a yield of 72.48% for 2,6-dichloro-4-trifluoromethyl-aniline with a purity of over 99%. google.com Another process starting from 3,4,5-trichloro-benzotrifluoride reports a 97% conversion with 87% selectivity. googleapis.com

Interactive Table: Overview of Synthetic Conditions

| Parameter | Halogenation of p-Chlorobenzotrifluoride | Ammoniation of 3,4,5-Trichlorobenzotrifluoride | Chlorination of 2-chloro-4-trifluoromethylaniline |

| Temperature | 100°C - 120°C google.com | 155°C - 178°C google.com | 55°C - 70°C googleapis.com |

| Pressure | Atmospheric | 8.0 - 13.0 MPa google.com | Atmospheric |

| Catalyst/Reagent | Powdered Iron, Ferric Chloride google.com | Ammonia Water google.com | Sulfuryl Chloride googleapis.com |

| Solvent | None (neat) | None (Ammonia Water) google.com | Dichloroethane googleapis.com |

| Reported Yield | N/A (intermediate step) | 72.48% google.com | N/A (part of multi-step) |

Continuous Flow Processes in Industrial Production

The industrial synthesis of halogenated and trifluoromethylated anilines, including this compound, is increasingly moving towards continuous flow processes over traditional batch manufacturing. This shift is driven by the inherent advantages of flow chemistry, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater consistency in product quality. uc.ptd-nb.info While specific proprietary industrial processes for this compound are not extensively detailed in public literature, the synthesis of structurally similar compounds provides a framework for its likely production.

Continuous manufacturing setups for analogous compounds often involve a series of interconnected reactors, purification units, and in-line analytical monitoring. nih.gov For instance, the synthesis of the antiepileptic drug rufinamide, which shares structural motifs with the target compound, has been successfully demonstrated using continuous flow systems. uc.pt A plausible continuous flow synthesis for this compound could start from a precursor like 3,4,5-trichlorobenzotrifluoride. This precursor would be fed into a flow reactor where it reacts with an aminating agent under high temperature and pressure. The modular nature of flow systems allows for the sequential addition of reagents and catalysts, and for the integration of purification steps, such as liquid-liquid extraction or continuous crystallization, to isolate the final product with high purity. d-nb.info The use of technologies like trickle bed reactors for steps such as nitro-group reductions (a potential route to the aniline) further highlights the sophisticated nature of modern continuous pharmaceutical and chemical manufacturing. nih.gov

Optimization of Reaction Parameters (e.g., Temperature, Pressure, Stoichiometry)

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are typically optimized include temperature, pressure, and the stoichiometry of reactants and catalysts.

One of the documented synthetic routes to this compound involves the amination of 3,4,5-trichlorobenzotrifluoride. google.comgoogle.com In this process, the optimization of reaction conditions is crucial.

Temperature: The reaction temperature significantly influences the rate of amination. Studies on similar polyhalogenated benzotrifluoride (B45747) derivatives show that these reactions are typically conducted at elevated temperatures, often ranging from 180°C to 350°C. google.com A patent for a similar process specifies a reaction temperature of 130-180°C. google.com Finding the optimal temperature is a balance; it must be high enough to achieve a reasonable reaction rate but not so high as to cause degradation of the product or lead to unwanted side reactions.

Pressure: The amination reaction is often carried out in a sealed autoclave under high pressure. This is necessary to maintain the ammonia in a liquid or supercritical state and to increase the reaction rate. The pressure can also influence the selectivity of the reaction.

Stoichiometry: The molar ratio of the reactants is another key parameter. An excess of the aminating agent, such as ammonia, is often used to drive the reaction to completion. However, the optimal ratio needs to be determined experimentally. For example, one study found that the yield of 2,6-dichloro-4-trifluoromethylaniline varied with the mole ratio of 3,4,5-trichlorobenzotrifluoride to ammonia, with a ratio of 1:26 providing a yield of 73%. google.com The use of factorial design experiments can be a systematic approach to optimize multiple parameters simultaneously, leading to significantly increased yields. rsc.org

The table below summarizes the typical range of optimized parameters for the synthesis of similar compounds.

| Parameter | Optimized Range | Rationale |

| Temperature | 130°C - 350°C | To ensure a sufficient reaction rate for the amination of the deactivated aromatic ring. google.comgoogle.com |

| Pressure | High Pressure (Autoclave) | To maintain ammonia in the liquid phase and increase reaction kinetics. google.com |

| Stoichiometry | Excess of aminating agent | To drive the reaction towards completion and maximize the conversion of the starting material. google.com |

Chemical Reactivity and Transformation Analysis

The chemical reactivity of this compound is largely dictated by the interplay of its functional groups: the electron-donating amino group and the electron-withdrawing trifluoromethyl and chloro groups.

Nucleophilic Aromatic Substitution Reactions of Halogen Atoms

The chlorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the strongly electron-withdrawing trifluoromethyl group, which is ortho to both chlorine atoms. libretexts.org This group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition-elimination mechanism of the SNAr reaction. libretexts.org

The reaction proceeds in two steps:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized carbanion intermediate. The negative charge in this intermediate is delocalized onto the ortho and para positions, and is effectively stabilized by the trifluoromethyl group.

Elimination of the leaving group: The chloride ion is eliminated, and the aromaticity of the ring is restored.

A variety of nucleophiles can be used to displace the chlorine atoms, including alkoxides, amines, and thiolates. The reaction conditions, such as the choice of solvent and temperature, can influence the rate and selectivity of the substitution. Due to the two chlorine atoms, both mono- and di-substitution products can potentially be formed by controlling the stoichiometry of the nucleophile.

Oxidation Reactions and Formation of Derivatives

The amino group of this compound can undergo oxidation to form various derivatives. The outcome of the oxidation reaction depends on the nature of the oxidizing agent and the reaction conditions. Mild oxidizing agents can convert the aniline to the corresponding nitroso derivative, while stronger oxidizing agents can lead to the formation of the nitro derivative, 3,5-dichloro-1-nitro-4-(trifluoromethyl)benzene. It is important to note that the presence of the electron-withdrawing groups on the ring makes the amino group less susceptible to oxidation compared to aniline itself.

Reduction Reactions (e.g., Conversion of Nitro to Amino Groups)

The synthesis of this compound can be achieved through the reduction of a corresponding nitro compound, specifically 3,5-dichloro-4-(trifluoromethyl)nitrobenzene. This is a common and fundamental transformation in organic synthesis for the preparation of anilines. A variety of reducing agents can be employed for this purpose.

Commonly used methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is often clean and efficient.

Metal-Acid Systems: Combinations like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction.

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or stannous chloride (SnCl₂) can also be used.

The choice of the reduction method may depend on the scale of the reaction and the presence of other functional groups in the molecule.

Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The chlorine atoms in this compound make it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of new carbon-carbon bonds by coupling the aryl halide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. mdpi.com

Given the presence of two chlorine atoms, the reaction can be controlled to achieve either mono- or di-arylation. For instance, reacting this compound with one equivalent of a boronic acid would likely lead to a mixture of the starting material, the mono-coupled product, and the di-coupled product. By carefully choosing the catalyst, base, solvent, and reaction temperature, the selectivity towards the mono- or di-arylated product can be optimized. nih.gov The Suzuki-Miyaura coupling of similar di-chloroheterocycles has been shown to proceed selectively, suggesting that a similar outcome would be expected for this compound. nih.govresearchgate.net This reactivity opens up pathways to a wide range of novel biaryl and polyaryl structures.

The table below illustrates the potential products from a Suzuki-Miyaura coupling reaction.

| Reactants | Product(s) |

| This compound + 1 eq. Arylboronic Acid | Mono-aryl-chloro-(trifluoromethyl)aniline |

| This compound + >2 eq. Arylboronic Acid | Di-aryl-(trifluoromethyl)aniline |

Derivatives and Analogues: Synthesis and Research

Pyrazole-Type Compounds and Insecticide Development

The aniline (B41778) is a key precursor for a significant class of insecticides based on the pyrazole (B372694) scaffold. These compounds are highly effective against a wide range of agricultural pests.

Synthesis of Insecticidal Pyrazole Derivatives (e.g., Fipronil (B1672679) Precursors)

The synthesis of pyrazole-based insecticides, most notably fipronil, heavily relies on 3,5-dichloro-4-(trifluoromethyl)aniline, often referred to as 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278) (DCTFMA). A common synthetic pathway involves the diazotization of DCTFMA, followed by a cyclization reaction to form the pyrazole ring.

One established process involves reacting DCTFMA with a mixture of acids, such as hydrochloric and sulfuric acid, to create a slurry of its corresponding salts. chemicalbook.com This slurry is then treated with a sodium nitrite (B80452) solution to form the diazotized salt of the aniline. chemicalbook.com The subsequent reaction of this intermediate with a dicyanopropionic acid ester leads to the formation of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, a crucial intermediate for fipronil. chemicalbook.com

This pyrazole intermediate can then be further modified. For instance, it can be converted to 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole. googleapis.com The final step in the synthesis of fipronil is the oxidation of this thio-pyrazole derivative. googleapis.comgoogle.com Various oxidizing agents can be used for this conversion, which transforms the trifluoromethylthio group into a trifluoromethylsulfinyl group, yielding fipronil. googleapis.comresearchgate.net

Table 1: Key Intermediates in Fipronil Synthesis from this compound

| Intermediate Name | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| Diazotized salt of 2,6-dichloro-4-trifluoromethylaniline | 2,6-dichloro-4-(trifluoromethyl)aniline (DCTFMA) | HCl, H₂SO₄, NaNO₂ | chemicalbook.com |

| 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | Diazotized salt of DCTFMA | Dicyanopropionic acid ester | chemicalbook.com |

| 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole | 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | Trifluoromethyl sulfenyl chloride | chemicalbook.comresearchgate.net |

Functionalization for Enhanced Activity and Stability

To improve efficacy and stability, the basic pyrazole structure derived from this compound is often functionalized. Research has explored the synthesis of various fipronil derivatives by modifying the amine group on the pyrazole ring. niscpr.res.in For example, reactions with reagents like chloroacetic chloride can introduce new functional groups, leading to compounds such as 2-Chloro-N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazol-5-yl)acetamide. niscpr.res.in

Other modifications include replacing the amino group entirely. Diazotization of the fipronil amine group followed by reaction with potassium bromide can yield 5-Bromo-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile. niscpr.res.in These structural changes are investigated to explore how they affect the insecticidal properties of the parent compound. Further research into N-pyridylpyrazole thiazole (B1198619) derivatives also highlights the continuous effort to discover new insecticidal leads through the functionalization of the pyrazole core. mdpi.com

Structure-Activity Relationships in Pyrazole Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the insecticidal potency of pyrazole derivatives. These studies reveal that the specific substituents on both the phenyl ring (originating from the aniline) and the pyrazole ring are crucial for activity. nih.govnih.gov For fipronil and its analogues, the presence of the 2,6-dichloro substituents on the phenyl ring is a key factor for high binding potency to the target site in insects. nih.gov

GABA Receptor Antagonist Synthesis

The insecticidal action of fipronil and related pyrazole compounds stems from their ability to act as antagonists of the γ-aminobutyric acid (GABA) receptor in insects.

Role of this compound in GABA Receptor Antagonist Development

The this compound moiety is fundamental to the development of potent GABA receptor antagonists. nih.gov Phenylpyrazole insecticides, with fipronil being the primary example, are known to be noncompetitive antagonists of the GABA receptor. researchgate.netnih.gov The structure of the aniline is directly incorporated into the final molecule, forming the 1-phenyl group of the pyrazole.

This structural component is responsible for the high binding affinity of these compounds to the insect GABA receptor. nih.govnih.gov The specific arrangement of the dichloro and trifluoromethyl groups on this phenyl ring is a determining factor for the compound's potency and selectivity for insect receptors over mammalian ones. nih.gov

Impact of Trifluoromethyl and Dichloro Substituents on Reactivity and Specificity

The trifluoromethyl (CF₃) and dichloro (Cl₂) substituents on the aniline ring have a profound impact on the physicochemical properties and biological activity of the resulting pyrazole antagonists.

Trifluoromethyl Group: The CF₃ group is a strong electron-withdrawing group and is highly lipophilic. mdpi.com Its inclusion in drug candidates can significantly enhance metabolic stability by blocking potential sites of metabolism. mdpi.com In the context of GABA receptor antagonists, the CF₃ group on the phenyl ring contributes to the high binding potency of fipronil and its analogues. nih.gov This group can improve membrane permeability and facilitate efficient penetration to the target site within the insect's nervous system. mdpi.com

Dichloro Substituents: The two chlorine atoms at the 2- and 6-positions of the phenyl ring are critical for the high efficacy of these insecticides. nih.gov Structure-activity studies have shown that removing one or both of these chlorine atoms leads to a significant decrease in effectiveness. nih.gov These substituents provide steric hindrance that locks the phenyl ring in a specific conformation, which is believed to be optimal for binding to a hydrophobic pocket within the GABA receptor. nih.gov This precise fit enhances the antagonist's ability to block the ion channel, leading to its potent insecticidal effect. Studies on other pyrazole derivatives have also found that dichloro aniline derivatives are among the most potent compounds in a series. nih.gov

Table 2: Influence of Substituents on GABA Receptor Antagonist Properties

| Substituent | Position on Phenyl Ring | Key Impact | Reference |

|---|---|---|---|

| Trifluoromethyl (CF₃) | 4 | Enhances lipophilicity, metabolic stability, and binding potency. | nih.govmdpi.com |

Derivatives in Pharmaceutical and Agrochemical Research

The unique substitution pattern of this compound, featuring electron-withdrawing chlorine and trifluoromethyl groups, imparts distinct chemical properties that are leveraged in the synthesis of complex molecules. These derivatives have been investigated for a range of biological applications, from anticancer agents to insecticides.

Synthesis of Anticancer Agents

The trifluoromethylphenyl moiety is a recognized pharmacophore in the design of anticancer drugs. researchgate.net The synthesis of pyrazole derivatives incorporating this feature has been a significant area of research. A general approach involves the condensation reaction of a β-diketone derivative with a hydrazine. acs.org Specifically, trifluoromethylated pyrazoles have been synthesized and evaluated as tubulin polymerization inhibitors, a mechanism of action for several successful anticancer drugs like combretastatin (B1194345) A-4. acs.orgnih.gov Hybrid molecules combining the trifluoromethyl-pyrazole motif with features of other known drugs, such as Celecoxib, have been synthesized and shown to exhibit cytotoxicity against various cancer cell lines, including multidrug-resistant ones. acs.orgnih.gov These compounds have been found to disrupt microtubule formation and arrest the cell cycle in the mitosis phase, leading to apoptosis. acs.orgnih.gov

Another class of potential anticancer agents derived from trifluoromethylated precursors are thiazolo[4,5-d]pyrimidine (B1250722) derivatives. nih.gov The synthesis of these compounds often involves the construction of the heterocyclic ring system from a trifluoromethyl-containing building block. These derivatives have shown antiproliferative activity against a variety of human cancer cell lines. nih.gov

Table 1: Anticancer Activity of a Combretastatin-(trifluoromethyl)pyrazole Hybrid (C-23)

| Cell Line | Type | Cytotoxicity |

| MCF-7 | Breast Cancer | High |

| HeLa | Cervical Cancer | High |

| B16F10 | Melanoma | High |

| EMT6/AR1 | Multidrug-Resistant Mammary Tumor | High |

| MCF10A | Non-cancerous Breast Cells | Low |

| L929 | Non-cancerous Fibroblasts | Low |

This table summarizes the cytotoxic effects of a specific combretastatin-(trifluoromethyl)pyrazole hybrid compound, demonstrating its potent activity against cancer cells and lower toxicity towards non-cancerous cells. acs.orgnih.gov

Exploration of Other Biologically Active Derivatives

The utility of this compound extends beyond cancer research. It is a key intermediate in the synthesis of the broad-spectrum insecticide, fipronil. nbinno.com The synthesis typically involves the reaction of the aniline with other precursors to form the final pyrazole-based insecticide. google.comwipo.int

Furthermore, derivatives of this aniline have been explored for other therapeutic applications. For instance, isoindolin-1-one (B1195906) derivatives, which can be synthesized from appropriately substituted anilines, have been identified as positive allosteric modulators of GABAA receptors, suggesting potential for the development of antiepileptic drugs. acs.org Additionally, research into other aniline derivatives has revealed potential analgesic and antioxidant properties. researchgate.net

Cyclic Imides and Their Formylation

Cyclic imides, such as isoindolin-1-ones, are a class of compounds with a range of biological activities. The synthesis of these structures can be achieved through the reaction of an appropriate aniline with a phthalic anhydride (B1165640) derivative or a related precursor. For example, 2-(2,4-dichlorophenyl)isoindoline-1,3-dione has been synthesized by treating 5-bromoisobenzofuran-1,3-dione with 2,4-dichloroaniline. acs.org A similar strategy can be envisioned for the synthesis of cyclic imides from this compound.

The formylation of heterocyclic derivatives that can be prepared from anilines is another area of synthetic interest. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic rings, such as pyrazoles. stmjournals.comresearchgate.netarkat-usa.orgmdpi.com This reaction typically employs a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce a formyl group onto the heterocyclic core. researchgate.net This formyl group can then serve as a handle for further synthetic transformations.

Phenylacetic Acid Derivatives

Phenylacetic acid derivatives are an important class of compounds with various biological activities, including use as aldose reductase inhibitors. nih.gov The synthesis of these derivatives from anilines can be approached through several routes. One common method is the Suzuki coupling reaction, where the aniline is first converted into an aryl boronic acid or ester. This intermediate is then coupled with an appropriate partner to form the phenylacetic acid scaffold. inventivapharma.com Another approach involves the carbonylation of a benzyl (B1604629) halide. researchgate.net In this case, the starting aniline would first need to be converted to a corresponding benzyl halide derivative.

Table 2: General Synthetic Routes to Phenylacetic Acid Derivatives from Anilines

| Starting Material from Aniline | Key Reaction | Product |

| Aryl boronic acid/ester | Suzuki Coupling | Phenylacetic acid derivative |

| Benzyl halide | Carbonylation | Phenylacetic acid derivative |

This table outlines two general strategies for the synthesis of phenylacetic acid derivatives starting from an aniline precursor.

Ether-Linked Derivatives

The synthesis of ether-linked derivatives of anilines is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. researchgate.net A well-established method for forming ether linkages is the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable alkyl halide. In the context of aniline derivatives, a hydroxyl group on the aromatic ring or a side chain can be deprotonated to form an alkoxide, which is then reacted with an alkyl halide to form the ether. Substituted benzyloxyphenylacetic acids, for example, have been prepared and evaluated for their biological activity. nih.gov

Reaction with Aniline Derivatives and Substituent Effects

The reaction of halogenated aromatic compounds with anilines is a classic example of nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orgyoutube.com The rate and outcome of these reactions are significantly influenced by the nature and position of substituents on both the aromatic substrate and the attacking aniline.

In a study of the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with various substituted anilines, it was found that the reaction proceeds via an addition-elimination mechanism. chemistrysteps.com The rate of the reaction is highly dependent on the electronic properties of the substituent on the aniline ring. Electron-releasing groups on the aniline increase the rate of reaction, while electron-withdrawing groups decrease the rate. This is because electron-releasing groups increase the nucleophilicity of the aniline nitrogen, facilitating the initial attack on the electron-deficient aromatic ring.

The position of the substituent on the aniline ring also plays a crucial role. Substituents in the para position generally have a more pronounced electronic effect compared to those in the meta position. Ortho substituents can introduce steric hindrance, which may slow down the reaction rate. These principles of substituent effects are applicable to the reactions of this compound with other aniline derivatives, providing a framework for predicting reactivity and designing synthetic strategies.

Anilino-Dechlorination Reactions

Anilino-dechlorination is a type of nucleophilic aromatic substitution where an amine displaces a chlorine atom on an aromatic ring. While this reaction is crucial for creating various aniline derivatives, specific studies detailing the anilino-dechlorination of this compound to form its analogues are not prominently featured in available research. Studies on similar molecules, such as 4-chloro-3,5-dinitrobenzotrifluoride, have shown that the reaction with aniline derivatives proceeds via an anilino-dechlorination process, suggesting a potential pathway for future research with the dichlorinated analogue. researchgate.netresearchgate.net

Kinetic and Mechanistic Studies of Substitution Reactions

A comprehensive kinetic and mechanistic investigation of substitution reactions involving this compound has not been specifically reported. For related compounds, kinetic studies have indicated a second-order reaction mechanism, typical for nucleophilic aromatic substitutions. researchgate.netresearchgate.net These studies often involve spectrophotometric measurements to determine reaction rates under various conditions. Such analyses for this compound would be necessary to understand its reactivity profile, including the formation and decomposition of any intermediates.

Influence of Substituent Position on Reaction Rates and Selectivity

The influence of the position of substituents on the reaction rates and selectivity of aniline derivatives is a well-established principle in organic chemistry. libretexts.org Generally, electron-withdrawing groups on the aniline ring decrease the nucleophilicity of the amine, slowing down the rate of substitution, while electron-donating groups increase the rate.

In the context of nucleophilic aromatic substitution reactions with similar substrates, research has demonstrated that the nature and position of substituents on the reacting aniline have a significant impact on the reaction rate. researchgate.netresearchgate.net For instance, the reaction rates are influenced by the polar effect of the substituents. researchgate.netresearchgate.netnih.gov However, specific quantitative data, such as reaction rate constants and Hammett plots, for the reaction of various substituted anilines with this compound are not available in the reviewed literature. Such studies would be essential to quantify the electronic effects and steric hindrance imparted by different substituents on the reaction's progress and outcome.

Spectroscopic Characterization and Computational Studies in Research

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) methods, is essential for identifying the functional groups and confirming the structural arrangement of 3,5-dichloro-4-(trifluoromethyl)aniline. These techniques measure the vibrational frequencies of the molecule's bonds, which are characteristic of its structure.

The experimental FT-IR and FT-Raman spectra of substituted anilines are characterized by specific bands corresponding to the vibrational modes of the molecule. For this compound, these bands are assigned to stretching, bending, and torsional motions of its constituent chemical bonds.

Key vibrational modes include the symmetric and asymmetric stretching of the amino (NH₂) group, typically found in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The highly characteristic vibrations of the trifluoromethyl (CF₃) group, particularly its stretching modes, are expected in the 1100-1200 cm⁻¹ range. The C-Cl stretching vibrations are generally observed at lower frequencies, typically between 600 and 800 cm⁻¹. Assignments are often confirmed by comparing experimental data with theoretical frequencies calculated using methods like Density Functional Theory (DFT). researchgate.netresearchgate.netresearchgate.net

Table 1: Representative Vibrational Frequencies (cm⁻¹) and Assignments for a Substituted Aniline (B41778) Ring Assignments are based on studies of structurally similar compounds like dichloroanilines and trifluoromethyl anilines. researchgate.netresearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| ν(N-H) | 3300 - 3500 | Asymmetric and Symmetric NH₂ Stretch |

| ν(C-H) | 3050 - 3150 | Aromatic C-H Stretch |

| δ(N-H) | 1580 - 1650 | NH₂ Scissoring/Bending |

| ν(C=C) | 1400 - 1600 | Aromatic Ring Stretching |

| ν(C-F) | 1100 - 1200 | CF₃ Asymmetric and Symmetric Stretch |

| ν(C-N) | 1250 - 1350 | C-N Stretch |

| ν(C-Cl) | 600 - 800 | C-Cl Stretch |

The positions and electronic nature of the substituents on the aniline ring profoundly affect the vibrational spectra. In this compound, the two chlorine atoms and the trifluoromethyl group are strong electron-withdrawing groups. Their presence alters the electron distribution within the benzene (B151609) ring and on the amino group. researchgate.net This electronic influence modifies the force constants of the bonds, leading to shifts in their vibrational frequencies when compared to aniline or its mono-substituted derivatives. For example, the electron-withdrawing effect can influence the C-N bond character and the acidity of the N-H protons, which is reflected in the positions of their respective stretching and bending bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. It should feature a singlet in the aromatic region, corresponding to the two chemically equivalent hydrogen atoms at positions 2 and 6. Another, typically broad, singlet corresponds to the two protons of the amino (NH₂) group.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Distinct signals are expected for the different carbons of the aromatic ring. The carbon atom of the trifluoromethyl group is uniquely identified by its coupling to the three fluorine atoms, which splits the signal into a characteristic quartet. The chemical shifts are significantly influenced by the electronegative chlorine and trifluoromethyl substituents.

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Values are estimated based on data from structurally related compounds and general substituent effects. Actual shifts may vary with solvent and experimental conditions. chemicalbook.comchemicalbook.com

| Nucleus | Estimated Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 6.9 - 7.2 | Singlet | Aromatic H-2, H-6 |

| ¹H | 3.5 - 5.0 | Broad Singlet | NH₂ |

| ¹³C | ~145 | Singlet | C-1 (C-NH₂) |

| ¹³C | ~121 | Singlet | C-2, C-6 |

| ¹³C | ~131 | Singlet | C-3, C-5 (C-Cl) |

| ¹³C | ~123 | Quartet (¹JCF) | C-4 (C-CF₃) |

| ¹³C | ~124 | Quartet (¹JCF) | CF₃ |

NMR spectroscopy is a critical quality control method for identifying and quantifying impurities in chemical synthesis. For pharmaceutical intermediates and other high-purity chemicals, even small amounts of isomeric impurities or residual starting materials can be detected by the presence of extra, unexpected signals in the NMR spectrum.

Advanced techniques such as Liquid Chromatography-Solid Phase Extraction-NMR (LC-SPE/NMR) are particularly powerful. This method allows for the physical separation of impurities from the main compound, followed by their individual analysis by NMR. This approach has been successfully used for the structural elucidation of unknown impurities in analogous compounds like 3-bromo-5-(trifluoromethyl)aniline, demonstrating its utility for ensuring the purity and confirming the structure of the final product. researchgate.net

Computational Chemistry (Density Functional Theory - DFT)

Computational chemistry, especially using Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic studies. DFT allows for the theoretical prediction of molecular properties, offering deeper insights into structure and reactivity. biointerfaceresearch.comnih.gov

DFT calculations are widely used to compute the optimized molecular geometry and to predict vibrational frequencies. These calculated frequencies, when appropriately scaled, can be compared with experimental FT-IR and FT-Raman data to provide definitive assignments for the observed vibrational bands. This is often achieved through Potential Energy Distribution (PED) analysis, which correlates calculated frequencies to specific molecular motions. nih.govnih.gov

Furthermore, DFT is used to investigate the electronic properties of the molecule. The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides an estimate of the electronic band gap, which relates to the molecule's kinetic stability and chemical reactivity. Analysis of the Molecular Electrostatic Potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov

Mass Spectrometry (MS) Applications in Research

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds. In research involving aniline derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used method for identification and quantification.

In a typical GC-MS analysis, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. The molecule is ionized, often by electron impact, causing it to fragment into smaller, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. For the related compound 3,5-dichloroaniline (B42879), prominent peaks in its mass spectrum correspond to the molecular ion and fragments resulting from the loss of chlorine atoms or other parts of the molecule. This technique is crucial for metabolite identification and environmental monitoring of such compounds.

Impurity Profiling and Structural Confirmation

The definitive identification and structural elucidation of this compound and its potential impurities are paramount for ensuring its quality and understanding its reactivity. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating the main compound from any impurities that may be present, which could originate from starting materials, by-products of the synthesis, or degradation products. For instance, in the synthesis of related halo-anilines, impurities can arise from incomplete halogenation or side reactions.

Once separated, the structural confirmation of this compound relies on a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are indispensable for providing detailed information about the molecular structure.

In the ¹H NMR spectrum, the aromatic protons would exhibit specific chemical shifts and coupling patterns determined by their positions relative to the electron-withdrawing chloro and trifluoromethyl groups and the electron-donating amino group.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

The ¹⁹F NMR spectrum is particularly useful for confirming the presence and electronic environment of the trifluoromethyl group.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. Characteristic absorption bands for N-H stretching of the primary amine, C-Cl stretching, C-F stretching of the trifluoromethyl group, and aromatic C-H and C=C stretching would be expected.

A study on the closely related compound, 3-bromo-5-(trifluoromethyl)aniline, utilized a hyphenated technique, LC-SPE/NMR, for the rapid profiling of impurities. nih.govbldpharm.comresearchgate.netsrce.hrnih.gov This approach involves separating the impurities by liquid chromatography, trapping them on a solid-phase extraction (SPE) cartridge, and then eluting them for NMR analysis. nih.govbldpharm.comresearchgate.netsrce.hrnih.gov This methodology allows for the characterization of impurities even at low levels. nih.gov A similar strategy could be effectively applied to the impurity analysis of this compound.

Table 1: Spectroscopic Data for the Structural Confirmation of this compound (Predicted/Typical Ranges)

| Spectroscopic Technique | Feature | Predicted Chemical Shift/Frequency Range |

| ¹H NMR | Aromatic Protons | δ 6.5 - 7.5 ppm |

| Amino Protons (NH₂) | δ 3.5 - 5.0 ppm (broad) | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 150 ppm |

| Carbon of CF₃ group | Quartet, δ ~120-130 ppm (J ≈ 270-280 Hz) | |

| ¹⁹F NMR | CF₃ group | δ -60 to -65 ppm |

| IR Spectroscopy | N-H Stretch (Amine) | 3300-3500 cm⁻¹ |

| C-F Stretch (CF₃) | 1100-1400 cm⁻¹ (strong, multiple bands) | |

| C-Cl Stretch | 600-800 cm⁻¹ |

Fragmentation Pattern Analysis

Upon electron impact ionization, the molecule will form a molecular ion (M⁺˙). The fragmentation of this ion is driven by the stability of the resulting fragments (ions and radicals). Key expected fragmentation pathways include:

Loss of a Chlorine Atom: The cleavage of a C-Cl bond to lose a chlorine radical (Cl˙) would result in a significant fragment ion at [M-35]⁺ and [M-37]⁺, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl.

Loss of the Trifluoromethyl Group: The C-C bond between the aromatic ring and the trifluoromethyl group can break, leading to the loss of a ·CF₃ radical and the formation of a dichlorinated aniline radical cation.

Loss of HCN: A common fragmentation pathway for anilines involves the rearrangement and loss of a neutral hydrogen cyanide (HCN) molecule from the aromatic ring, leading to a fragment ion at [M-27]⁺.

Retro-Diels-Alder (RDA)-type reactions of the aromatic ring can also occur, leading to smaller fragment ions.

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks in an approximate ratio of 9:6:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss | m/z (for ³⁵Cl) |

| [C₇H₄Cl₂F₃N]⁺˙ (M⁺˙) | Molecular Ion | 229 |

| [C₇H₄ClF₃N]⁺ | Loss of Cl | 194 |

| [C₆H₄Cl₂N]⁺ | Loss of CF₃ | 160 |

| [C₆H₃ClF₃N]⁺˙ | Loss of HCl | 193 |

| [C₆H₂Cl₂N]⁺ | Loss of HCN from [M-H]⁺ | 199 |

| [CF₃]⁺ | Trifluoromethyl cation | 69 |

Mechanism of Action and Biological Interactions Excluding Dosage/administration

Interaction with Molecular Targets

The specific arrangement of atoms in 3,5-Dichloro-4-(trifluoromethyl)aniline facilitates its interaction with various biological molecules, leading to the modulation of cellular pathways.

The trifluoromethyl (-CF3) group is a key feature in many pharmacologically active molecules, known for its ability to enhance binding affinity to biological targets. researchgate.netresearchgate.net This enhancement is attributed to the group's strong electron-withdrawing nature, which can lead to more favorable electrostatic interactions and hydrogen bonding with target proteins. researchgate.net For instance, the substitution of a methyl group with a trifluoromethyl group in the kinase inhibitor Nilotinib resulted in a 30-fold increase in potency. nih.gov This was due to the trifluoromethyl group's interaction with histidine and isoleucine residues within the Bcr-Abl tyrosine kinase pocket. nih.gov The trifluoromethyl group's ability to increase binding affinity makes it a valuable component in designing potent enzyme inhibitors and receptor modulators. researchgate.net

Derivatives of trifluoromethyl-substituted anilines have been identified as potent inhibitors of various kinase pathways, which are often dysregulated in diseases like cancer. acs.org For example, aniline (B41778) derivatives containing a trifluoromethyl group are known to inhibit DYRK1A and DYRK1B kinases. medchemexpress.com The 4-anilinoquinazoline (B1210976) scaffold, a common motif in kinase inhibitors, shows high antiproliferative activity when the aniline ring has a meta-substitution of a trifluoromethyl group, targeting the epidermal growth factor receptor (EGFR). mdpi.com

Furthermore, compounds incorporating a bis(trifluoromethyl)phenyl moiety have been shown to inhibit liver tumor growth by activating Hepatocyte Nuclear Factor 4α (HNF 4α). nih.gov This activation, in turn, suppresses the STAT3 signaling pathway, which is linked to cancer cell proliferation and survival. nih.gov The phosphoinositide 3-kinase (PI3K)/mTOR pathway, another critical pathway in cancer, is also a target for molecules containing trifluoromethyl groups. nih.gov

Structural Features Affecting Biological Activity

The biological activity of this compound is significantly influenced by its structural properties, particularly the lipophilicity and stability conferred by its substituents.

The inclusion of halogen atoms, like chlorine, and the trifluoromethyl group on an aromatic ring significantly increases the molecule's lipophilicity (its ability to dissolve in fats, oils, and lipids). researchgate.netmdpi.com This increased lipophilicity is a result of the C-F and C-Cl bonds being less polarizable than C-H bonds, leading to reduced hydrophilicity. quora.com The trifluoromethyl group, in particular, is a favored substituent in medicinal chemistry for its ability to enhance metabolic stability. researchgate.netmdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group resistant to metabolic oxidation. mdpi.com This increased stability ensures the compound remains active in the body for a longer duration.

Interactive Table: Physicochemical Properties Influenced by Key Functional Groups

| Functional Group | Influence on Lipophilicity | Influence on Metabolic Stability | Rationale |

| Chlorine | Increases | Can block metabolic sites | Halogens are less polarizable than hydrogen, reducing water solubility. quora.com They can sterically hinder enzymatic attack. |

| Trifluoromethyl (-CF3) | Significantly Increases | Significantly Increases | The C-F bond is highly stable and strong, resisting metabolic breakdown. mdpi.com It is also highly lipophilic. researchgate.netmdpi.com |

The enhanced lipophilicity imparted by the chlorine and trifluoromethyl groups plays a crucial role in the compound's ability to interact with biological systems. mdpi.com A higher lipophilicity generally leads to greater uptake and transport through cell membranes, which are primarily lipid-based. nih.govrsc.org This improved membrane permeability allows the compound to reach its intracellular targets more effectively. mdpi.com Studies comparing the percutaneous penetration of various aromatic amines have shown that both lipophilicity and the specific positioning of substituents influence the rate of absorption across the skin. For instance, a study of aromatic amines demonstrated varying rates of skin permeation, with meta-trifluoromethylaniline showing greater penetration than dichloro-3,5-aniline. nih.gov

Anticancer Activity and Cell Proliferation Studies

The structural features of this compound and related compounds have made them subjects of interest in cancer research. The trifluoromethyl group is often strategically included in potential anticancer agents to enhance their efficacy. nih.gov

Research has shown that fluorinated anilines can exhibit enhanced cytotoxic effects on cancer cell lines compared to their non-fluorinated counterparts. For example, a novel synthetic naphthofuran compound containing a 3,5-bis(trifluoromethyl)phenyl group was found to inhibit the growth of liver cancer cells (HepG2, Hep3B) and prevent colony formation by inducing apoptosis. nih.gov This effect was linked to the inhibition of the STAT3 pathway through the activation of HNF 4α. nih.gov

Furthermore, structure-activity relationship studies of quinazoline (B50416) derivatives have highlighted the importance of the trifluoromethyl group's position on the aniline ring for antiproliferative activity against cell lines such as A549 (lung carcinoma), A431 (epidermoid carcinoma), and H1975 (non-small cell lung cancer). mdpi.com Specifically, a meta-trifluoromethyl substitution on the aniline ring resulted in the highest antiproliferative effects. mdpi.com

Interactive Table: Anticancer Activity of Related Compounds

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Associated Pathway |

| Naphthofuran with 3,5-bis(trifluoromethyl)phenyl group | HepG2, Hep3B (Liver Cancer) | Inhibition of cell growth, induction of apoptosis. nih.gov | HNF 4α activation, STAT3 inhibition. nih.gov |

| Quinazoline derivative with meta-trifluoromethyl aniline | A549, A431, H1975 (Lung, Skin Cancers) | High antiproliferative activity. mdpi.com | EGFR inhibition. mdpi.com |

| Fluorinated anilines | General cancer cell lines | Enhanced cytotoxic effects. | Not specified. |

Antimicrobial Activity and Drug-Resistant Pathogens

The chemical compound this compound is a key structural component in the synthesis of more complex molecules that have demonstrated significant antimicrobial properties. While direct studies on the standalone antimicrobial activity of this compound are not extensively detailed in available research, its incorporation into various derivatives has led to the development of potent agents against drug-resistant bacteria.

Research into N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives has highlighted the importance of the dichloro-substituted aniline moiety. In one study, a dichloro-substituted pyrazole derivative, which incorporates a structure related to this compound, was identified as one of the most potent compounds in its series. This derivative exhibited strong inhibitory activity against Staphylococcus aureus strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 1.56 μg/mL. nih.gov Furthermore, it effectively inhibited the growth of Bacillus subtilis at sub-microgram per milliliter concentrations and also showed efficient inhibition of enterococcal strains. nih.gov

Another study focusing on the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives also underscored the efficacy of dichloro aniline derivatives. These compounds were among the most potent in the series, displaying MIC values as low as 0.5 µg/mL against certain bacterial strains. nih.gov

The broader family of trifluoro-anilines has been investigated for its antimicrobial potential. For instance, related compounds such as 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) have shown both antibacterial and antibiofilm properties against Vibrio species. nih.govnih.gov The MICs for these compounds against planktonic cells were 100 µg/mL and 50 µg/mL, respectively. nih.govnih.gov Their mechanism of action is believed to involve the destruction of the bacterial cell membrane and the generation of reactive oxygen species (ROS). mdpi.com

Derivatives of salicylanilide (B1680751) containing a trifluoromethylphenyl group have also shown remarkable activity against multidrug-resistant S. aureus. One such derivative, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, demonstrated excellent activity against nine methicillin-resistant S. aureus (MRSA) and three vancomycin-resistant S. aureus (VRSA) strains, with MIC values ranging from 0.031 to 0.062 µg/mL. nih.gov This activity was significantly better than the control drugs, methicillin (B1676495) and vancomycin. nih.gov

The trifluoromethyl group is a well-established feature in medicinal chemistry, known to enhance the biological activity of compounds. nih.gov Its presence in the aniline structure is a critical factor contributing to the antimicrobial efficacy of its derivatives.

While direct data on this compound is limited, the potent activity of its derivatives strongly suggests that this chemical scaffold is a valuable component in the design of new antimicrobial agents to combat drug-resistant pathogens.

Table of Antimicrobial Activity for Derivatives Containing a Dichloro-(Trifluoromethyl)Aniline Moiety

| Derivative Class | Test Organism(s) | MIC Range (µg/mL) | Reference |

| Pyrazole Derivative | Staphylococcus aureus strains | 0.78 - 1.56 | nih.gov |

| Pyrazole Derivative | Bacillus subtilis | < 1 | nih.gov |

| Pyrazole Derivative | Enterococcal strains | Not specified | nih.gov |

| Dichloro Aniline Pyrazole Derivative | Bacterial strains | As low as 0.5 | nih.gov |

| Salicylanilide Derivative | MRSA and VRSA strains | 0.031 - 0.062 | nih.gov |

Applications in Advanced Material Synthesis

Functional Material Synthesis

The synthesis of functional materials, particularly heterocyclic compounds, often utilizes aniline (B41778) derivatives as key building blocks. The electronic properties of the aniline can dictate the characteristics of the resulting material. While specific studies detailing the use of 3,5-Dichloro-4-(trifluoromethyl)aniline are scarce, research on its isomer, 2,6-Dichloro-4-(trifluoromethyl)aniline (B1295278) , highlights the utility of this substitution pattern in creating functional pyrazole (B372694) derivatives.

In one synthetic pathway, 2,6-Dichloro-4-(trifluoromethyl)aniline is reacted with nitrosyl sulphuric acid and subsequently with ethyl 2,3-dicyanopropionate. This reaction sequence leads to the formation of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, a complex heterocyclic compound. researchgate.netresearchgate.net This pyrazole can then be further modified, for example, through reactions with various sulfonyl chlorides to produce a range of sulfonic amide derivatives. researchgate.net The synthesis demonstrates how the dichlorotrifluoromethylaniline moiety can serve as a foundational structure for building more complex functional molecules.

The general synthetic approach for these types of materials often involves the following key steps:

Diazotization of the aniline derivative.

Coupling with a suitable partner molecule containing active methylene (B1212753) groups.

Cyclization to form the heterocyclic ring system.

These pyrazole-based materials are investigated for various applications, leveraging the unique combination of functional groups imparted by the aniline precursor. nih.govnih.gov

Table 1: Example Synthesis of a Functional Pyrazole from an Isomer of the Target Compound Note: The following data pertains to the synthesis using the isomer 2,6-Dichloro-4-(trifluoromethyl)aniline, as direct data for the 3,5-dichloro isomer is not available.

| Reactant 1 | Reactant 2 | Product | Reference |

| 2,6-Dichloro-4-(trifluoromethyl)aniline | Ethyl 2,3-dicyanopropionate (following diazotization) | 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | researchgate.net |

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding use in applications like high-speed data processing and optical switching. bohrium.com The performance of organic NLO materials often relies on a molecular design featuring electron-donating and electron-accepting groups connected by a π-conjugated system.

While no specific NLO studies involving this compound have been reported, related trifluoromethyl-containing aromatic compounds are actively researched for this purpose. The trifluoromethyl group is a powerful electron-withdrawing moiety, which can enhance the molecular hyperpolarizability (a measure of NLO activity) when incorporated into a suitable chromophore structure. nih.govsemanticscholar.org

For example, studies on chromophores using a 3,5-bis(trifluoromethyl)benzene derivative as an isolation group within the π-conjugated bridge have shown promising results. nih.govsemanticscholar.org In this research, introducing the trifluoromethylated group helped to suppress intermolecular electrostatic interactions, which is beneficial for achieving high electro-optic activity in poled polymer films. nih.gov These chromophores, which combine a strong electron donor with an acceptor through the modified bridge, exhibited good thermal stability and notable electro-optic coefficients. nih.gov

Theoretical and experimental studies on other halogenated anilines also point to their potential in NLO applications. bohrium.comsemanticscholar.orgresearchgate.net The combination of halogen and trifluoromethyl substituents on an aniline ring, such as in this compound, represents a structural motif of significant interest for the future design of advanced NLO materials.

Environmental and Analytical Research

Environmental Transformation Products and Persistence

Limited direct research has been published on the environmental fate and persistence of 3,5-dichloro-4-(trifluoromethyl)aniline specifically. However, insights can be drawn from studies on structurally similar compounds, such as halogenated anilines and organofluorine compounds. The persistence of such chemicals in the environment is a significant concern due to potential bioaccumulation and toxicity. wikipedia.org

The degradation of anilines in the environment can occur through biotic and abiotic pathways. Microbial degradation has been observed for various chloroanilines. For instance, studies on 3,4-dichloroaniline (B118046) have shown that it can be degraded by microorganisms, although it is considered a persistent environmental contaminant. mdpi.com The degradation of 3,5-dichloroaniline (B42879) has also been investigated, with research identifying bacterial strains capable of its biotransformation. nih.govresearchgate.net These studies suggest that microbial degradation of this compound may occur, potentially involving hydroxylation and ring cleavage, similar to other chlorinated anilines. mdpi.com However, the presence of the trifluoromethyl group, known for its high stability, could significantly influence the rate and pathways of degradation. wikipedia.org

Abiotic degradation processes such as photolysis may also contribute to the transformation of this compound in the environment. Photolysis has been shown to be an important degradation pathway for some chloroanilines in sunlit surface waters. rsc.orgresearchgate.net The rate of photolysis can be influenced by environmental factors like the presence of natural organic matter. rsc.org

Due to the strong carbon-fluorine bond, many organofluorine compounds are known for their environmental persistence. wikipedia.org Therefore, it is plausible that this compound exhibits a degree of persistence in various environmental compartments. Further research is needed to determine its specific transformation products and environmental half-life.

Analytical Method Development and Quantification

The accurate quantification of this compound in various matrices requires the development of sensitive and specific analytical methods. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for the analysis of aniline (B41778) derivatives. oup.comthermofisher.comresearchgate.net

HPLC is a versatile technique for the separation and quantification of halogenated anilines and related compounds. oup.com For the analysis of this compound, a reverse-phase HPLC method would likely be suitable. This would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile. sielc.commdpi.com Gradient elution, where the proportion of the organic solvent is increased during the analysis, can be effective for separating complex mixtures of anilines. oup.com

Detection can be achieved using a UV detector, which is a common and robust method. oup.com For higher sensitivity and selectivity, an electrochemical detector can be employed. oup.com Mass spectrometry (MS) coupled with HPLC (LC-MS) provides definitive identification and quantification, especially in complex matrices. A study on the simultaneous determination of 3,4-dichloroaniline and 3,5-dichloroaniline utilized HPLC-tandem mass spectrometry (HPLC-MS/MS), demonstrating high sensitivity and specificity. mdpi.com Similar approaches could be adapted for this compound.

Table 1: Potential HPLC Parameters for the Analysis of this compound

| Parameter | Suggested Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reverse-phase separation of nonpolar to moderately polar compounds. oup.commdpi.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate (B84403) buffer) | Common mobile phases for the separation of aniline derivatives. oup.comsielc.commdpi.com |

| Elution | Gradient | To effectively separate the target analyte from potential impurities and matrix components. oup.com |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical HPLC columns. |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry (MS) | UV provides general detection, while MS offers higher sensitivity and structural confirmation. oup.commdpi.com |

| Injection Volume | 10-20 µL | Standard injection volumes for analytical HPLC. |

This table presents hypothetical conditions based on methods for similar compounds and serves as a starting point for method development.

Beyond chromatographic techniques, the development of specific assays, such as immunoassays, can provide rapid and high-throughput screening tools for environmental monitoring. Immunoassays, like the enzyme-linked immunosorbent assay (ELISA), are based on the specific binding of an antibody to the target analyte. researchgate.netnih.gov

The development of an immunoassay for a small molecule like this compound involves several key steps:

Hapten Synthesis: The small molecule (hapten) is chemically modified to enable its conjugation to a larger carrier protein.

Immunogen Preparation: The hapten is coupled to a carrier protein (e.g., bovine serum albumin) to make it immunogenic.

Antibody Production: The immunogen is used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies that specifically recognize the hapten.

Assay Development: A competitive immunoassay format is typically developed where the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites.

While specific immunoassays for this compound have not been reported in the literature, the general principles for developing such assays for small organic molecules are well-established. researchgate.net The development of fluorescence immunoassays, for instance, can offer high sensitivity. nih.gov Such assays could be valuable for the rapid screening of a large number of environmental or biological samples.

Studies on Percutaneous Penetration of Aromatic Amines (Comparative Studies)

The percutaneous absorption of aromatic amines is a significant route of exposure, particularly in occupational settings. nih.govresearchgate.net In vitro studies using diffusion cells, such as Franz cells, are widely used to assess the skin penetration of chemicals. nih.govoecd.orgoecd.org These studies typically use excised skin (human or animal) as a membrane separating a donor chamber, where the chemical is applied, from a receptor chamber containing a fluid that is analyzed for the penetrated substance. nih.govoecd.org

A comparative in vitro study on the percutaneous absorption of four aromatic amines, including para-chloroaniline (PCPA), meta-trifluoromethylaniline (mTFMA), 3,4-dichloroaniline (3,4-DCA), and 3,5-dichloroaniline (3,5-DCA), was conducted using hairless rat skin. nih.gov The results showed that all four amines penetrated the skin, but at different rates. After 10 hours of application, the extent of permeation was in the order of PCPA >> mTFMA > 3,4-DCA > 3,5-DCA. nih.gov

Table 2: Comparative Percutaneous Permeation of Aromatic Amines

| Compound | Chemical Structure | Relative Permeation |

| para-Chloroaniline (PCPA) | C₆H₆ClN | Highest |

| meta-Trifluoromethylaniline (mTFMA) | C₇H₆F₃N | High |

| 3,4-Dichloroaniline (3,4-DCA) | C₆H₅Cl₂N | Moderate |

| 3,5-Dichloroaniline (3,5-DCA) | C₆H₅Cl₂N | Lowest |

Data adapted from Levillain et al., 1998. nih.gov The study used hairless rat skin in a Franz diffusion cell.

This comparative data suggests that the presence and position of substituents on the aniline ring significantly influence skin penetration. The trifluoromethyl group in mTFMA resulted in higher permeation compared to the dichloro-substituted anilines. While this compound was not included in this specific study, the findings suggest that its penetration properties would be influenced by both the chloro and trifluoromethyl substituents. Further studies are required to specifically determine the percutaneous absorption profile of this compound.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes

The synthesis of halogenated trifluoromethyl anilines is an area of continuous development aimed at improving efficiency, reducing costs, and minimizing environmental impact. While specific novel routes for 3,5-dichloro-4-(trifluoromethyl)aniline are not extensively detailed in current literature, the challenges faced in synthesizing its isomers, such as 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278), highlight the need for innovation. google.com Existing methods for related compounds can be costly and generate significant waste, driving the search for more sustainable processes. google.com